molecular formula C26H29N3O3S B2897696 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851972-15-1

3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea

Cat. No.: B2897696
CAS No.: 851972-15-1
M. Wt: 463.6
InChI Key: LQOVBPOZCCVJBJ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a complex organic compound that features a unique combination of functional groups, including dimethoxyphenyl, indole, furan, and thiourea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea typically involves multiple steps, starting with the preparation of the individual functional groups. The key steps include:

    Formation of the Dimethoxyphenyl Group: This can be achieved through the methoxylation of phenol derivatives.

    Synthesis of the Indole Group: The indole group can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Preparation of the Furan Group: Furan can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Thiourea Formation: Thiourea can be synthesized by reacting ammonium thiocyanate with primary amines.

These individual components are then combined through a series of condensation reactions under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in the study of biological processes and pathways.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)urea: Similar structure but with a urea group instead of thiourea.

    3-(2,5-Dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)amine: Similar structure but with an amine group instead of thiourea.

Uniqueness

The uniqueness of 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea lies in its combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-17-7-9-23-22(14-17)21(18(2)27-23)11-12-29(16-20-6-5-13-32-20)26(33)28-24-15-19(30-3)8-10-25(24)31-4/h5-10,13-15,27H,11-12,16H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOVBPOZCCVJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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